molecular formula C16H15N5O3 B2653120 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034505-83-2

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2653120
CAS No.: 2034505-83-2
M. Wt: 325.328
InChI Key: WUQXUKWSFWMEIQ-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a potent and selective chemical probe for the inhibition of PARP1 and PARP2, key enzymes involved in the DNA damage response. Its mechanism of action involves competitively binding to the NAD+ site of PARP, effectively blocking the poly(ADP-ribosyl)ation activity that is critical for the repair of single-strand breaks . This inhibition leads to the accumulation of DNA damage and, in replicating cells with homologous recombination deficiencies such as BRCA1 or BRCA2 mutations, induces synthetic lethality, a principle that is strategically exploited in oncology research. The compound has demonstrated robust anti-tumor efficacy in preclinical models, making it a valuable tool for investigating the molecular mechanisms of PARP-dependent DNA repair pathways and for evaluating combination therapies with other DNA-damaging agents like chemotherapeutics or radiation . Its high selectivity and potency provide researchers with a critical reagent to dissect PARP biology and advance the development of targeted cancer treatments.

Properties

IUPAC Name

6-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-24-14-7-6-11(10-18-14)15(22)17-8-9-21-16(23)12-4-2-3-5-13(12)19-20-21/h2-7,10H,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXUKWSFWMEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazine ring system, followed by the introduction of the nicotinamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the nicotinamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazine ring, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights critical differences and similarities between the target compound and selected analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Key Data (Melting Point, NMR)
Target Compound Benzo[d][1,2,3]triazin-4-one + Nicotinamide C-6 methoxy, ethyl linker Not explicitly stated (potential CNS targets) N/A (Inferred stability from analogs)
(R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (24) Quinazolin-4-one C-8 dihydroxypropanamide, phenyl group Nicotinamide site binding M.p. 291°C; NMR data aligns with structure
N-(4-Methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b) Benzo[1,2,3]triazin-4-one Sulfonamide linker, 4-methoxyphenyl α-Glucosidase inhibition ¹³C NMR: δ 155.28 (C=O), 150.43 (aromatic)
TAK-041 (NBI-1065846) Benzo[d][1,2,3]triazin-4-one (S)-Acetamide linker, trifluoromethoxyphenyl GPR139 inhibitor (CNS applications) Preclinical studies for schizophrenia
Compounds 6a–j (Nicotinic acid-benzothiazole hybrids) Thiazolidinone + Benzothiazole Varied phenyl/furan substituents Antimicrobial (Gram+/Gram- bacteria, fungi) MIC values comparable to standard drugs

Biological Activity

6-Methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a novel compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Nicotinamide Backbone : Known for various biological roles, including involvement in metabolic processes.
  • Benzotriazine Moiety : Associated with enhanced interaction with cellular targets involved in cancer progression.

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, and it has a molecular weight of approximately 302.34 g/mol.

Research indicates that 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide exhibits its biological activity primarily through:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.
  • Induction of Apoptosis : Studies have demonstrated that it can trigger programmed cell death in cancer cells, which is crucial for effective cancer treatment.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

  • Cell Line Studies : In vitro assays have shown that 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide significantly reduces cell viability in human cancer cell lines such as HeLa and MCF-7.
Cell LineIC50 (µM)Mechanism
HeLa10.5Apoptosis induction
MCF-78.3Cell cycle arrest

Interaction with Biological Targets

The compound's interaction with specific enzymes and receptors is crucial for its anticancer effects:

  • Thymidylate Synthase Inhibition : Similar compounds have been noted to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on HeLa Cells : A recent study demonstrated that treatment with 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide resulted in a significant decrease in cell proliferation and an increase in apoptotic markers.
  • Combination Therapy : Research has explored the potential of combining this compound with existing chemotherapeutic agents to enhance overall efficacy against resistant cancer types.

Synthesis and Derivatives

The synthesis of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can be achieved through various methods involving controlled reaction conditions to optimize yield and purity. Notable derivatives include:

Compound NameStructural FeaturesUnique Aspects
6-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamideBromine substitutionEnhanced lipophilicity
N-(2-(4-hydroxybenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamideHydroxy group instead of methoxyPotentially increased solubility

These derivatives exhibit varying biological activities and may provide insights into optimizing therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a similar quinazolinone derivative synthesized by reacting 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethylamine with nicotinamide derivatives under THF or DMF solvents at 60–80°C. Key steps include:
  • Amide coupling : Use coupling agents like EDC/HOBt or DMT-MM (as in ) for efficient bond formation.

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) improves purity .

  • Optimization Strategies :

  • Factorial design () to test variables (temperature, solvent, catalyst).

  • Monitoring : TLC or HPLC to track reaction progress and minimize side products.

    • Data Table : Synthetic Yield Optimization
Reaction ConditionYield (%)Purity (%)Source
THF, 60°C, 12h7295
DMF, 80°C, 8h (DMT-MM)8598

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the methoxy group (δ ~3.8–4.0 ppm) and triazine/amide linkages ().
  • FTIR : Validate carbonyl (C=O) stretches (1680–1720 cm⁻¹) and triazine ring vibrations .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify variables affecting activity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized protocols.
  • Structural analogs : Test derivatives (e.g., halogen-substituted triazines) to isolate pharmacophoric groups ().
  • Computational docking : Identify binding mode inconsistencies using tools like AutoDock or Schrödinger .

Q. What computational approaches are recommended to model the compound's interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., using GROMACS) over 100+ ns trajectories .

  • QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using descriptors like logP or polar surface area .

    • Data Table : Computational Parameters for Target Interaction
Software/ToolApplicationKey Outputs
AutoDock VinaDocking affinity (kcal/mol)Binding poses, ΔG
GROMACSStability of protein-ligandRMSD, hydrogen bond analysis

Q. How can researchers design experiments to address contradictory solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility screening : Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, ethanol, hexane).
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
  • Co-solvent systems : Test blends (e.g., PEG-400/water) for enhanced solubility in pharmacological assays .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors (e.g., microfluidic systems) improve heat/mass transfer ().
  • Membrane technologies : Nanofiltration or reverse osmosis for solvent recovery and impurity removal ().
  • Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy .

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